molecular formula C7H5IN2O B12867546 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

Cat. No.: B12867546
M. Wt: 260.03 g/mol
InChI Key: PRKCNCBWIXJPTB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one typically involves a multi-step process. One common method includes the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes in the presence of a palladium (0) catalyst and a copper (I) co-catalyst. This reaction involves a one-pot Sonogashira coupling and cyclization . The starting materials are usually commercially available, and the reaction conditions are optimized to achieve high yields.

Chemical Reactions Analysis

3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as BRD4. BRD4 inhibition has been shown to ameliorate kidney injury and fibrosis . The compound binds to the active site of the target protein, disrupting its function and leading to the desired biological effect.

Comparison with Similar Compounds

3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one is unique compared to other similar compounds due to its specific structure and iodine substitution. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKCNCBWIXJPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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